molecular formula C5H11NO2S B566174 L-Methionine-34S CAS No. 1006386-95-3

L-Methionine-34S

Cat. No.: B566174
CAS No.: 1006386-95-3
M. Wt: 151.116
InChI Key: FFEARJCKVFRZRR-XFUDJREASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionine-34S is a stable isotope-labeled version of L-Methionine, an essential amino acid. The “34S” denotes the presence of the sulfur-34 isotope, which is a non-radioactive, stable isotope of sulfur. L-Methionine is crucial for various biological processes, including protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. The stable isotope labeling makes this compound particularly valuable in scientific research, especially in studies involving metabolic pathways and protein dynamics.

Mechanism of Action

Target of Action

L-Methionine-34S is a 34S-labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant , protecting the liver from damage .

Mode of Action

It is known that methionine, the parent compound of this compound, is a precursor to l-cysteine . It is thought that metabolism of high doses of certain substances in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress . Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .

Biochemical Pathways

The methionine cycle, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that methionine, the parent compound of this compound, acts as a hepatoprotectant . This suggests that this compound may also have hepatoprotective effects.

Action Environment

It is known that the action of methionine, the parent compound of this compound, can be influenced by various factors, including diet, liver health, and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

L-Methionine-34S plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the biosynthesis of L-Methionine, it interacts with L-homoserine O-succinyltransferase (MetA), metAfbr, metC, and yjeH .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Escherichia coli, the synthesis of this compound affects the accumulation of L-isoleucine .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors such as cysEfbr, serAfbr, and cysDN . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The details of its interaction with transporters or binding proteins, as well as its localization or accumulation, are essential .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-34S typically involves the incorporation of sulfur-34 into the methionine molecule. This can be achieved through chemical synthesis or biosynthetic methods. In chemical synthesis, sulfur-34 is introduced into the precursor molecules, which are then subjected to a series of reactions to form this compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotope without altering the chemical structure of methionine.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate sulfur-34 into methionine during their metabolic processes. The fermentation broth is then processed to extract and purify this compound. This method is preferred for its efficiency and scalability, making it possible to produce large quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Methionine-34S undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.

    Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.

    Substitution: The sulfur atom in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol or enzymatic reduction using methionine sulfoxide reductase.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Regeneration of this compound from methionine sulfoxide.

    Substitution: Various sulfur-containing derivatives depending on the nucleophile used.

Scientific Research Applications

L-Methionine-34S is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Studies: Tracking sulfur metabolism and methionine pathways in organisms.

    Protein Dynamics: Investigating protein synthesis, turnover, and degradation.

    Medical Research: Studying the role of methionine in diseases such as cancer and liver disorders.

    Industrial Applications: Used in the production of labeled compounds for pharmaceuticals and other chemical industries.

Comparison with Similar Compounds

L-Methionine-34S is unique due to its stable isotope labeling, which distinguishes it from regular L-Methionine. Similar compounds include:

    L-Methionine: The non-labeled version, essential for protein synthesis and various metabolic processes.

    DL-Methionine: A racemic mixture of D- and L-Methionine, used in animal feed and supplements.

    S-Methylmethionine: A derivative of methionine involved in plant metabolism and stress responses.

This compound stands out for its application in research, providing insights into metabolic pathways and protein dynamics that are not possible with non-labeled methionine.

Properties

IUPAC Name

(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-XFUDJREASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[34S]CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.